1-(2-Methylbenzo[d]thiazol-6-yl)ethanone 1-(2-Methylbenzo[d]thiazol-6-yl)ethanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC4030819
InChI: InChI=1S/C10H9NOS/c1-6(12)8-3-4-9-10(5-8)13-7(2)11-9/h3-5H,1-2H3
SMILES: CC1=NC2=C(S1)C=C(C=C2)C(=O)C
Molecular Formula: C10H9NOS
Molecular Weight: 191.25 g/mol

1-(2-Methylbenzo[d]thiazol-6-yl)ethanone

CAS No.:

Cat. No.: VC4030819

Molecular Formula: C10H9NOS

Molecular Weight: 191.25 g/mol

* For research use only. Not for human or veterinary use.

1-(2-Methylbenzo[d]thiazol-6-yl)ethanone -

Specification

Molecular Formula C10H9NOS
Molecular Weight 191.25 g/mol
IUPAC Name 1-(2-methyl-1,3-benzothiazol-6-yl)ethanone
Standard InChI InChI=1S/C10H9NOS/c1-6(12)8-3-4-9-10(5-8)13-7(2)11-9/h3-5H,1-2H3
Standard InChI Key CCSCEVNEBAYVTC-UHFFFAOYSA-N
SMILES CC1=NC2=C(S1)C=C(C=C2)C(=O)C
Canonical SMILES CC1=NC2=C(S1)C=C(C=C2)C(=O)C

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

The compound’s IUPAC name, 1-(2-methyl-1,3-benzothiazol-6-yl)ethanone, reflects its core structure: a benzothiazole ring system fused with a methyl group at position 2 and an acetyl group at position 6. Key identifiers include:

PropertyValueSource
Molecular FormulaC₁₀H₉NOSPubChem
Molecular Weight191.25 g/molVulcanchem
SMILESCC1=NC2=C(S1)C=C(C=C2)C(=O)CPubChem
InChI KeyCCSCEVNEBAYVTC-UHFFFAOYSA-NPubChem

The acetyl group at position 6 introduces electron-withdrawing effects, modulating the electron density of the benzothiazole ring and influencing its reactivity in subsequent derivatization reactions.

Synthetic Methodologies

Friedel-Crafts Acylation

A common route involves Friedel-Crafts acylation of 2-methylbenzo[d]thiazole using acetyl chloride in the presence of Lewis acids like AlCl₃. This method achieves regioselective acetylation at the 6-position due to the directing effects of the thiazole sulfur and methyl group. Typical conditions include:

  • Solvent: Dichloromethane or 1,2-dichloroethane

  • Temperature: 0–5°C (initial), warming to room temperature

  • Yield: 70–85% after silica gel chromatography .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 2.63 (s, 3H, CH₃-CO)

    • δ 2.85 (s, 3H, CH₃-thiazole)

    • δ 7.45–8.20 (m, 3H, aromatic protons).

  • ¹³C NMR (100 MHz, CDCl₃):

    • δ 198.4 (C=O)

    • δ 167.2 (C=N of thiazole)

    • δ 125.8–152.1

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